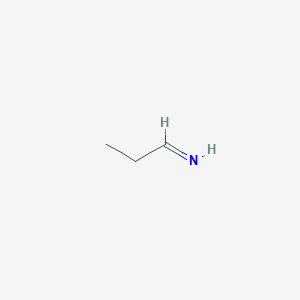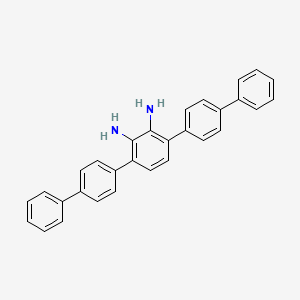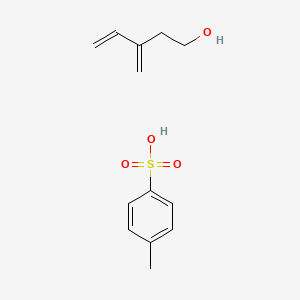
4-Methylbenzenesulfonic acid;3-methylidenepent-4-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylbenzenesulfonic acid;3-methylidenepent-4-en-1-ol is a compound that combines the structural features of a sulfonic acid and an alcohol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzenesulfonic acid;3-methylidenepent-4-en-1-ol typically involves the sulfonation of toluene followed by the addition of the alcohol group. The reaction conditions often require a strong acid catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The use of advanced purification techniques such as distillation and crystallization ensures the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methylbenzenesulfonic acid;3-methylidenepent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The sulfonic acid group can be reduced to a sulfonate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfonates, carbonyl compounds, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Methylbenzenesulfonic acid;3-methylidenepent-4-en-1-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Methylbenzenesulfonic acid;3-methylidenepent-4-en-1-ol involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic interactions, while the alcohol group can participate in hydrogen bonding. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylbenzenesulfonic acid, pentan-3-ol: Similar in structure but with a different alcohol group.
4-Methylbenzenesulfonic acid, 5-methylhex-4-en-1-ol: Another similar compound with a longer carbon chain
Uniqueness
4-Methylbenzenesulfonic acid;3-methylidenepent-4-en-1-ol is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
872725-26-3 |
|---|---|
Molekularformel |
C13H18O4S |
Molekulargewicht |
270.35 g/mol |
IUPAC-Name |
4-methylbenzenesulfonic acid;3-methylidenepent-4-en-1-ol |
InChI |
InChI=1S/C7H8O3S.C6H10O/c1-6-2-4-7(5-3-6)11(8,9)10;1-3-6(2)4-5-7/h2-5H,1H3,(H,8,9,10);3,7H,1-2,4-5H2 |
InChI-Schlüssel |
DLVGJBTYUGIXRI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C=CC(=C)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


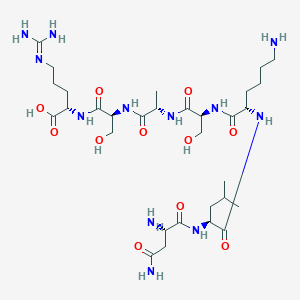
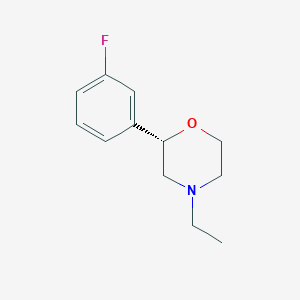

![N-[2-(aminomethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14180243.png)
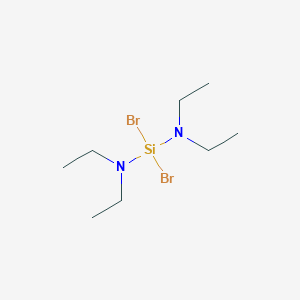
![Methyl 4-[bis(chloromethyl)amino]benzoate](/img/structure/B14180257.png)

![5-(2-Chlorophenyl)-8-(4-chlorophenyl)-2-methyl-4,7-dioxo-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B14180277.png)
![9,9'-Spirobi[9H-fluorene]-2,7-dicarbonitrile, 2'-bromo-](/img/structure/B14180284.png)
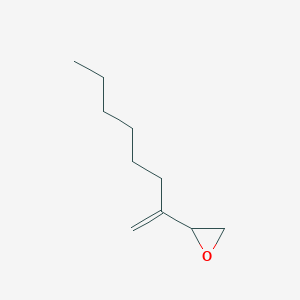
![2-{[2-(Diethoxyphosphoryl)phenoxy]methyl}prop-2-enoic acid](/img/structure/B14180294.png)
